![molecular formula C23H23FN2O4S B249819 N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide](/img/structure/B249819.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of certain kinases and transcription factors, which play a crucial role in cancer development and progression.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one of the limitations is the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are numerous future directions for the study of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide. Some of the potential future directions include further studies to determine its efficacy and safety in humans, studies to identify its potential therapeutic applications in other diseases, and studies to optimize its synthesis method to increase its yield and purity.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further studies are needed to determine its efficacy and safety in humans and to identify its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide involves a multi-step process that includes the reaction of 3-fluoro-4-methylbenzaldehyde with N-(4-methylbenzyl)isoxazole-3-carboxamide, followed by the reaction of the resulting compound with 2,3-dihydrothiophene-1,1-dioxide. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(3-fluoro-4-methylphenyl)-N-(4-methylbenzyl)isoxazole-3-carboxamide |
---|---|
Molekularformel |
C23H23FN2O4S |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-5-(3-fluoro-4-methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-15-3-6-17(7-4-15)13-26(19-9-10-31(28,29)14-19)23(27)21-12-22(30-25-21)18-8-5-16(2)20(24)11-18/h3-8,11-12,19H,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
YDAFQTWDAMHXAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.